Cas no 1529776-53-1 (3-Nitrophthalic-d3 Anhydride)

3-Nitrophthalic-d3 Anhydride 化学的及び物理的性質
名前と識別子
-
- 3-Nitrophthalic-d3 Anhydride
-
- インチ: 1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H/i1D,2D,3D
- InChIKey: ROFZMKDROVBLNY-CBYSEHNBSA-N
- ほほえんだ: [N+](C1C([2H])=C([2H])C([2H])=C2C(=O)OC(=O)C=12)(=O)[O-]
3-Nitrophthalic-d3 Anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N515321-10mg |
3-Nitrophthalic-d3 Anhydride |
1529776-53-1 | 10mg |
$ 196.00 | 2023-04-16 | ||
TRC | N515321-1mg |
3-Nitrophthalic-d3 Anhydride |
1529776-53-1 | 1mg |
$ 64.00 | 2023-04-16 | ||
TRC | N515321-2mg |
3-Nitrophthalic-d3 Anhydride |
1529776-53-1 | 2mg |
$ 81.00 | 2023-04-16 |
3-Nitrophthalic-d3 Anhydride 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
3-Nitrophthalic-d3 Anhydrideに関する追加情報
Comprehensive Analysis of 3-Nitrophthalic-d3 Anhydride (CAS No. 1529776-53-1): Properties, Applications, and Industry Insights
3-Nitrophthalic-d3 Anhydride (CAS No. 1529776-53-1) is a deuterated derivative of 3-nitrophthalic anhydride, a compound widely utilized in organic synthesis and pharmaceutical research. The incorporation of deuterium (d3) enhances its utility in isotope labeling, mass spectrometry, and NMR spectroscopy, making it a critical tool for researchers studying metabolic pathways and molecular interactions. This article delves into its chemical properties, synthesis methods, and emerging applications while addressing trending topics like sustainable chemistry and precision medicine.
The demand for deuterated compounds like 3-Nitrophthalic-d3 Anhydride has surged due to their role in drug development and diagnostic imaging. With the rise of AI-driven drug discovery, researchers increasingly rely on isotopically labeled reagents to improve analytical accuracy and reduce background noise in experiments. A common search query, such as "deuterated anhydrides in pharmaceuticals," reflects this growing interest. The compound’s stability under physiological conditions further supports its use in bioconjugation and proteomics.
From a structural perspective, 3-Nitrophthalic-d3 Anhydride features a nitro group (–NO2) at the 3-position of the phthalic anhydride ring, which facilitates electrophilic substitution reactions. Its deuterated form (d3) replaces three hydrogen atoms with deuterium, minimizing kinetic isotope effects in studies requiring precise tracking. This property aligns with the industry’s shift toward green chemistry, as deuterated compounds often reduce solvent waste and improve reaction yields.
Recent advancements in catalysis and flow chemistry have expanded the synthesis protocols for CAS No. 1529776-53-1. A 2023 study highlighted its use in continuous manufacturing systems, addressing scalability challenges in producing high-purity deuterated intermediates. Such innovations respond to frequent search terms like "cost-effective deuterated synthesis" and "sustainable anhydride production." Additionally, the compound’s compatibility with microwave-assisted reactions offers time-efficient pathways for functional group modifications.
In the context of personalized medicine, 3-Nitrophthalic-d3 Anhydride serves as a building block for tracer molecules in PET imaging and targeted therapies. Its ability to integrate into biomarker discovery platforms has been explored in oncology research, particularly for tracking tumor metabolism. These applications resonate with popular queries such as "isotope-labeled probes for cancer detection," underscoring its cross-disciplinary relevance.
Regulatory and safety profiles of 3-Nitrophthalic-d3 Anhydride adhere to global standards for non-hazardous reagents. Unlike non-deuterated analogs, its isotopic substitution reduces reactivity risks, aligning with laboratory safety trends. This aspect is frequently searched under terms like "stable deuterated anhydrides" and "handling deuterium-labeled chemicals." Proper storage in anhydrous environments ensures long-term stability, a key consideration for industrial buyers.
Looking ahead, the compound’s role in material science is gaining traction. Researchers are investigating its potential in organic electronics, such as deuterated polymer matrices for OLEDs, where isotopic control enhances device longevity. This niche application responds to queries like "deuterated materials for optoelectronics," highlighting its versatility beyond life sciences.
In summary, 3-Nitrophthalic-d3 Anhydride (CAS No. 1529776-53-1) bridges gaps between traditional organic chemistry and cutting-edge fields like theragnostics and green manufacturing. Its optimized synthesis, safety, and multifunctionality position it as a staple in modern research, answering the demand for high-precision chemical tools in an era of scientific convergence.
1529776-53-1 (3-Nitrophthalic-d3 Anhydride) 関連製品
- 1396876-43-9(N-(3-cyclopropyl-3-hydroxypropyl)-1,1'-biphenyl-4-carboxamide)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)
- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 20330-99-8(N1-(4-Propylphenyl)acetamide)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)



